

# Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide

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Compound of Interest		
Compound Name:	2'-Hydroxyacetophenone	
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#### Introduction

**2'-Hydroxyacetophenone**, an aromatic ketone, is a significant compound in various fields, including organic synthesis and as a flavoring agent. Its chemical structure and purity are critical for its applications, necessitating thorough characterization using modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2'-Hydroxyacetophenone**, aimed at researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols and presents a clear, tabulated summary of the spectroscopic data.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

#### <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of **2'-Hydroxyacetophenone** provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: The <sup>1</sup>H NMR spectrum was recorded on a JEOL instrument operating at a frequency of 90 MHz.[1][2] The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>),



which served as the solvent.[1][2]

#### Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.25	S	1H	-OH (phenolic)
7.78 - 7.66	m	1H	Ar-H
7.47 - 7.36	m	1H	Ar-H
7.01 - 6.79	m	2H	Ar-H
2.61	S	3H	-COCH₃

Table 1: <sup>1</sup>H NMR data for **2'-Hydroxyacetophenone** in CDCl<sub>3</sub>.[1]

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Experimental Protocol: The <sup>13</sup>C NMR spectrum was obtained using a Varian spectrometer operating at a frequency of 25.16 MHz.[1] The solvent used was deuterated chloroform (CDCl<sub>3</sub>).[1]

Data:



Chemical Shift (δ) ppm	Assignment
204.55	C=O (ketone)
162.40	C-OH (aromatic)
136.41	Ar-C
130.78	Ar-C
119.73	Ar-C
118.94	Ar-C
118.32	Ar-C
26.48	-CH₃

Table 2: <sup>13</sup>C NMR data for **2'-Hydroxyacetophenone** in CDCl<sub>3</sub>.[1]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum was recorded using the Neat technique, where a thin film of the liquid sample is placed between two salt plates.[1]

#### Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch (phenolic)
~1640	Strong	C=O stretch (ketone)
~1600, 1480, 1450	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (phenol)
~750	Strong	C-H bend (ortho-disubstituted aromatic)



Table 3: Characteristic IR absorption bands for **2'-Hydroxyacetophenone**.

## **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: The mass spectrum was obtained using an EI-B (Electron Ionization) source on a HITACHI M-80 instrument.[1][3]

#### Data:

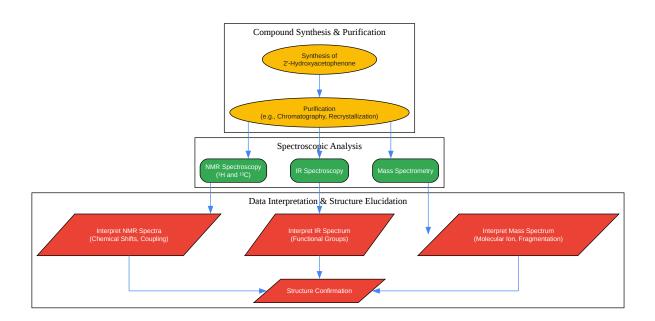
m/z	Relative Intensity (%)	Assignment
136	60.22	[M]+ (Molecular ion)
121	99.99	[M-CH₃] <sup>+</sup>
93	16.48	[M-COCH₃] <sup>+</sup>
65	17.75	[C₅H₅] <sup>+</sup>
43	10.31	[CH <sub>3</sub> CO] <sup>+</sup>

Table 4: Mass spectrometry data (Electron Ionization) for 2'-Hydroxyacetophenone.[1]

### **Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **2'-Hydroxyacetophenone**.





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Workflow for spectroscopic characterization of a chemical compound.

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# References



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